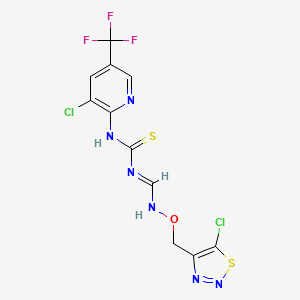

N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea is a useful research compound. Its molecular formula is C11H7Cl2F3N6OS2 and its molecular weight is 431.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((((5-Chloro-1,2,3-thiadiazol-4-yl)methoxy)amino)methylene)-N'-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)thiourea is a complex thiourea derivative that has garnered attention due to its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article will explore the biological activity of this specific compound, supported by data tables and relevant research findings.

Structure and Synthesis

The compound features a thiourea moiety linked to a 1,2,3-thiadiazole ring and a pyridine derivative. The presence of these functional groups is vital for its biological activity. Thioureas are recognized for their ability to form hydrogen bonds and interact with biological targets effectively.

Antimicrobial Activity

Thiourea derivatives have demonstrated significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Research indicates that thioureas can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 | |

| Escherichia coli | 47.5 | |

| Bacillus subtilis | 25.9 |

The structure-activity relationship (SAR) studies suggest that modifications in the thiourea structure can enhance its antibacterial potency.

Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. The compound showed promising results in inhibiting various cancer cell lines, with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Human breast cancer T47D | 1.50 | Significant inhibition |

| Colon cancer HT-29 | 2.96 | Moderate inhibition |

| Lung carcinoma A549 | 3.14 | Significant inhibition |

These findings suggest that the compound may target specific molecular pathways involved in tumor growth and metastasis .

Anti-inflammatory Activity

Thioureas have also shown anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines could be beneficial in treating inflammatory diseases. Studies have indicated that certain thiourea derivatives can reduce inflammation markers in vitro.

Case Studies

Recent studies have highlighted the effectiveness of thioureas in clinical settings:

- Case Study on Antimicrobial Resistance : A study evaluated the efficacy of thiourea derivatives against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited stronger antibacterial activity compared to conventional antibiotics .

- Cancer Treatment Study : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic window .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiourea derivatives, including the compound , have demonstrated significant antimicrobial properties. Studies have shown that compounds with thiourea functionalities exhibit potent activity against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. For instance, specific derivatives have been found to possess minimal inhibitory concentration (MIC) values ranging from 2 to 32 µg/mL against Gram-positive bacteria .

Case Study: Antimicrobial Screening

A recent study evaluated a series of thiourea derivatives, including those with pyridine and thiazole moieties. The results indicated that certain compounds exhibited superior antibacterial activity compared to conventional antibiotics like ciprofloxacin. The most active derivatives were characterized by their ability to inhibit biofilm formation, which is crucial for treating chronic infections .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1a | 2 | Strong against S. aureus |

| 1g | 16 | Moderate against E. coli |

| 1h | 4 | Strong against P. aeruginosa |

Anticancer Properties

The anticancer potential of thiourea derivatives has been extensively studied. The compound has shown efficacy in inhibiting the growth of several cancer cell lines, with IC50 values in the low micromolar range (1.29 to 2.96 μM), indicating its potency . Notably, these compounds have also been effective against drug-resistant cancer cell lines, suggesting their potential for overcoming treatment resistance.

Case Study: Cytotoxicity Assay

In vitro cytotoxicity assays conducted on breast cancer cell lines revealed that certain thiourea derivatives exhibited significant cytotoxic effects, outperforming standard chemotherapeutic agents. The presence of specific functional groups was linked to enhanced activity .

| Compound | IC50 (μM) | Cell Line Tested |

|---|---|---|

| 32S | 1.29 | MCF7 |

| 33S | 1.26 | MDA-MB-231 |

| 35S | 2.96 | T47D |

Agricultural Applications

Thiourea derivatives are also being explored for their herbicidal and insecticidal properties. Research indicates that these compounds can effectively inhibit plant pathogens and pests, contributing to agricultural productivity.

Herbicidal Activity

The herbicidal potential of thiourea derivatives has been attributed to their ability to disrupt metabolic processes in target plants. Compounds exhibiting strong herbicidal activity can significantly reduce weed growth without adversely affecting crop yields .

Insecticidal Properties

Insecticidal assays have demonstrated that certain thiourea derivatives can effectively control pest populations in crops. These compounds disrupt the normal physiological functions of insects, leading to mortality or reduced reproductive success .

Material Science Applications

Thioureas are also gaining traction in material science due to their coordination chemistry with metal ions. Their ability to form stable complexes makes them suitable for various applications, including catalysis and sensor development.

Coordination Chemistry

The coordination properties of thiourea derivatives enable the formation of metal complexes that can be utilized in catalysis and as sensors for detecting toxic metals such as mercury . This application is particularly relevant in environmental monitoring and remediation efforts.

Case Study: Sensor Development

Recent advancements have showcased the use of thiourea-based sensors for detecting heavy metals through fluorescence techniques. These sensors exhibit high sensitivity and selectivity, making them valuable tools for environmental safety .

Análisis De Reacciones Químicas

Core Structural Features and Reaction Pathways

The compound combines a 1,2,3-thiadiazole ring, a methoxyamino-methylene bridge , and a pyridinyl-thiourea moiety . Its synthesis likely involves:

-

Thiadiazole ring formation : Typically achieved via oxidative cyclization of thiosemicarbazones or related intermediates .

-

Thiourea synthesis : Formed through nucleophilic substitution or condensation reactions involving amines and thiourea precursors .

-

Pyridinyl group attachment : Likely introduced via alkylation or cross-coupling reactions .

2.2. Thiourea Formation

Thiourea derivatives are often synthesized via:

-

Nucleophilic substitution : Reaction of amines with isothiocyanates .

-

Condensation : Treatment of carbodiimides with thiols or thiosemicarbazones .

2.3. Methoxyamino-Methylene Bridge Assembly

This bridge likely forms through:

-

Alkylation : Reaction of an amine with a methoxy group-containing alkylating agent.

-

Condensation : Cross-linking of amino groups with methoxy-substituted carbonyl compounds.

Reagent and Condition Trends

Critical Observations

-

Thiadiazole Stability : The 1,2,3-thiadiazole ring is less common than 1,3,4-thiadiazoles, suggesting specialized synthesis routes .

-

Thiourea Reactivity : Thiourea derivatives often undergo cyclization under acidic or dehydrating conditions (e.g., POCl3) .

-

Pyridinyl Substitution : The trifluoromethyl group at position 5 enhances electron-withdrawing effects, influencing reactivity .

Research Gaps

Propiedades

IUPAC Name |

(1E)-1-[[(5-chlorothiadiazol-4-yl)methoxyamino]methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2F3N6OS2/c12-6-1-5(11(14,15)16)2-17-9(6)20-10(24)18-4-19-23-3-7-8(13)25-22-21-7/h1-2,4H,3H2,(H2,17,18,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTMLGAMLOZEFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NC(=S)N=CNOCC2=C(SN=N2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC(=C1Cl)NC(=S)/N=C/NOCC2=C(SN=N2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2F3N6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.